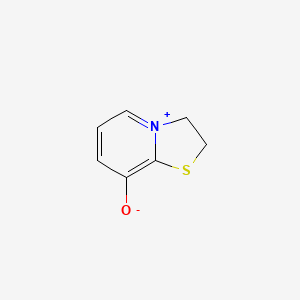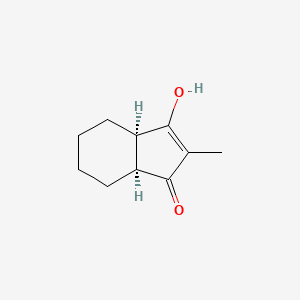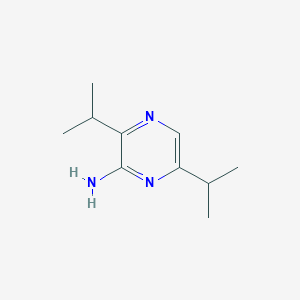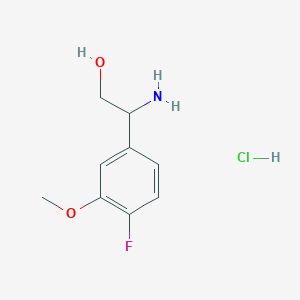
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine.
Reaction with Epoxide: The precursor is reacted with an epoxide under basic conditions to introduce the hydroxyl group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or other research areas.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
- 1-(4-Fluoro-3-methoxyphenyl)ethanol
Uniqueness
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both an amino and hydroxyl group. This combination allows for specific interactions with biological targets and makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C9H13ClFNO2 |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H |
InChI Key |
ZJHXCOXQHPCSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


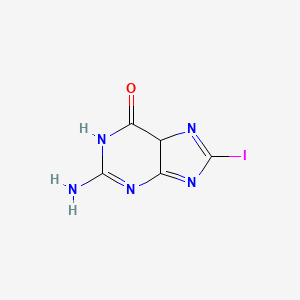

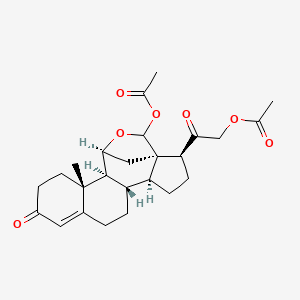
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)

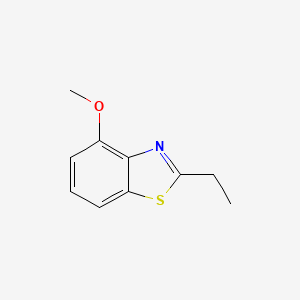

![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
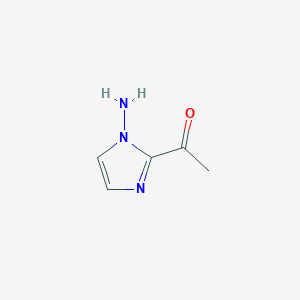

![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
